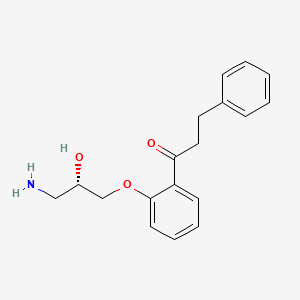
N-Depropylpropafenone, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Depropylpropafenone, (S)-, involves the biotransformation of propafenone. Propafenone undergoes extensive presystemic biotransformation, resulting in the formation of two active metabolites: 5-hydroxypropafenone and N-depropylpropafenone . The enzymes CYP3A4 and CYP1A2 are primarily responsible for this transformation . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification and isolation of the compound .
Chemical Reactions Analysis
N-Depropylpropafenone, (S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium acetate, acetonitrile, and formic acid . The major products formed from these reactions include 5-hydroxypropafenone and other metabolites . The compound’s structure allows it to participate in reactions that modify its functional groups, leading to the formation of different derivatives .
Scientific Research Applications
N-Depropylpropafenone, (S)-, has several scientific research applications. In chemistry, it is used as a reference standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of propafenone and its metabolites in biological samples . In biology and medicine, the compound is studied for its pharmacokinetics and pharmacodynamics, particularly its role in the metabolism of propafenone . It is also used in the development of new antiarrhythmic drugs and in the study of drug interactions and metabolic pathways .
Mechanism of Action
The mechanism of action of N-Depropylpropafenone, (S)-, involves its interaction with various molecular targets and pathways. As a metabolite of propafenone, it retains some of the parent compound’s pharmacological properties. Propafenone is a class 1C antiarrhythmic agent that blocks the fast inward sodium current, slows the rate of increase of the action potential, and exhibits local anesthetic properties . N-Depropylpropafenone, (S)-, likely contributes to these effects by interacting with similar molecular targets, including sodium channels and beta-adrenergic receptors .
Comparison with Similar Compounds
N-Depropylpropafenone, (S)-, can be compared with other similar compounds such as 5-hydroxypropafenone and N-desalkylpropafenone . These compounds share structural similarities and are also metabolites of propafenone . N-Depropylpropafenone, (S)-, is unique in its specific metabolic pathway and its distinct pharmacological properties . The comparison highlights the importance of understanding the metabolic profiles of drugs and their metabolites to optimize therapeutic efficacy and minimize adverse effects .
Properties
CAS No. |
138584-26-6 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[2-[(2S)-3-amino-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2/t15-/m0/s1 |
InChI Key |
HIGKMVIPYOFHBP-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC[C@H](CN)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















